molecular formula C24H22N2O7 B11152644 5-hydroxy-N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}tryptophan

5-hydroxy-N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}tryptophan

Cat. No.: B11152644
M. Wt: 450.4 g/mol
InChI Key: KVDDDSCQLKBLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}tryptophan is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}tryptophan typically involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds . These intermediates are then reacted with tryptophan derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from ethanol are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}tryptophan undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted coumarin-tryptophan compounds .

Scientific Research Applications

5-hydroxy-N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}tryptophan has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}tryptophan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin structure and exhibit similar biological activities.

    Tryptophan derivatives: Compounds like N-acetyltryptophan have structural similarities and comparable biological properties.

Uniqueness

What sets 5-hydroxy-N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}tryptophan apart is its unique combination of coumarin and tryptophan structures, which may confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C24H22N2O7

Molecular Weight

450.4 g/mol

IUPAC Name

3-(5-hydroxy-1H-indol-3-yl)-2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C24H22N2O7/c1-12-7-22(28)33-21-10-16(4-5-17(12)21)32-13(2)23(29)26-20(24(30)31)8-14-11-25-19-6-3-15(27)9-18(14)19/h3-7,9-11,13,20,25,27H,8H2,1-2H3,(H,26,29)(H,30,31)

InChI Key

KVDDDSCQLKBLQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC3=CNC4=C3C=C(C=C4)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.